1-Iodopropane-1,1-D2
Overview
Description
1-Iodopropane-1,1-D2 is a deuterated derivative of 1-Iodopropane, a compound with the molecular formula C3H7I. This compound is characterized by the substitution of two hydrogen atoms with deuterium atoms at the first carbon position. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodopropane-1,1-D2 can be synthesized through the halogenation of 1-Propanol-1,1-D2. The process typically involves the reaction of 1-Propanol-1,1-D2 with iodine and red phosphorus under controlled conditions. The reaction proceeds as follows: [ \text{C3H7OD2} + I2 + P \rightarrow \text{C3H7I-D2} + H3PO3 ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar halogenation reactions but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Iodopropane-1,1-D2 undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form propene.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are common reagents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: The major product is propene.
Oxidation: Products depend on the specific oxidizing agent used but can include carboxylic acids and ketones.
Scientific Research Applications
1-Iodopropane-1,1-D2 is widely used in scientific research due to its isotopic labeling properties. Some applications include:
Chemistry: Used in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a precursor in the synthesis of other deuterated compounds.
Mechanism of Action
The mechanism of action of 1-Iodopropane-1,1-D2 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen.
Comparison with Similar Compounds
Similar Compounds
1-Iodopropane: The non-deuterated analog of 1-Iodopropane-1,1-D2.
2-Iodopropane: An isomer with the iodine atom at the second carbon position.
1-Bromopropane: A similar compound with bromine instead of iodine.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms provide distinct advantages in tracing and analyzing reaction mechanisms and metabolic pathways, which are not possible with non-deuterated analogs.
Properties
IUPAC Name |
1,1-dideuterio-1-iodopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOIHVRPOBWPI-SMZGMGDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313608 | |
Record name | Propane-1,1-d2, 1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25493-14-5 | |
Record name | Propane-1,1-d2, 1-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25493-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane-1,1-d2, 1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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